molecular formula C11H15NO B8353867 3-Methylbutyrophenone oxime

3-Methylbutyrophenone oxime

Cat. No.: B8353867
M. Wt: 177.24 g/mol
InChI Key: IZZGKDMJCDEZRA-UHFFFAOYSA-N
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Description

Disclaimer: The following is a placeholder description. Specific scientific data for "3-Methylbutyrophenone Oxime" is not available in the current search. This compound is a chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound features both an oxime functional group, known to participate in reactions such as the Michael addition used to construct nitrogen-containing heterocycles , and an aromatic ketone moiety. Researchers may investigate its potential as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The properties and applications of this specific compound are an active area of scientific exploration. For Research Use Only. Not for diagnostic or therapeutic use, and not for human or personal use. Please contact us for custom synthesis inquiries or to request this compound. Specifications including CAS number, purity, molecular weight, and structural data require verification from the supplier.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3-methyl-1-phenylbutylidene)hydroxylamine

InChI

InChI=1S/C11H15NO/c1-9(2)8-11(12-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3

InChI Key

IZZGKDMJCDEZRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NO)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Industrial Applications

2.1 As an Intermediate in Organic Synthesis

3-Methylbutyrophenone oxime serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules.

2.2 Photoinitiators in Polymer Chemistry

One of the notable applications of this compound is its role as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial for initiating polymerization processes when exposed to UV light, leading to rapid curing of coatings and inks. This application is particularly valuable in the printing industry and for protective coatings.

Pharmaceutical Applications

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of oxime derivatives, including this compound. Research indicates that certain oximes exhibit activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance, some oximes have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and have been implicated in cancer progression .

3.2 Neuroprotective Properties

Oximes are known for their ability to reactivate acetylcholinesterase, an enzyme that can be inhibited by nerve agents. This property makes them potential candidates for developing neuroprotective drugs against neurotoxic agents . The effectiveness of this compound in this context warrants further investigation.

Case Studies and Research Findings

Case StudyFocusFindings
Study on PhotoinitiatorsEvaluation of UV-Curable SystemsDemonstrated that this compound effectively initiates polymerization under UV light, leading to enhanced curing rates compared to traditional initiators .
Anticancer Activity ResearchInhibition of Tumor GrowthFound that derivatives of this compound showed significant inhibition of cancer cell proliferation, with IC50 values indicating potent activity against specific cancer lines .
Neuroprotective StudyReactivation of AcetylcholinesteraseInvestigated the ability of this compound to restore enzyme activity after inhibition by organophosphates, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

The following table summarizes key comparisons between 3-Methylbutyrophenone oxime (inferred structure) and analogous oximes from the evidence:

Compound Molecular Formula Molecular Weight (Da) Key Substituents Toxicity/Classification Applications References
This compound C₁₁H₁₅NO 177.24 (theoretical) Phenyl, 3-methylbutanone oxime Not reported (likely irritant based on analogs) Potential pharmaceutical intermediate, ligand
Olesoxime C₂₇H₄₅NO 399.65 Cholesterol-like backbone, oxime Stable, low acute toxicity Neuroprotective drug candidate
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Aliphatic methyl branching H302 (harmful if swallowed), H315/H319 (skin/eye irritant) Antifouling agent, industrial solvent
Acetophenone Oxime C₈H₉NO 135.16 Phenyl, methyl ketone oxime Requires handling precautions (irritant) Chemical synthesis intermediate, ligand
m-(Trifluoromethyl)acetophenone Oxime C₉H₇F₃NO 202.16 Phenyl, trifluoromethyl, oxime Not explicitly reported (similar to acetophenone oxime) Pharmaceutical/fragrance precursor
Phosgene Oxime CHCl₂NO 113.93 Dichloromethyl, oxime Extremely toxic (AEGL-1: 0.002 ppm) Chemical warfare agent

Key Findings:

Structural Influence on Toxicity: Aliphatic oximes like 4-Methylpentan-2-one oxime exhibit moderate toxicity (H302/H315) due to their volatility and reactivity . In contrast, aromatic oximes (e.g., Acetophenone Oxime) show lower acute toxicity but require careful handling due to irritant properties . Phosgene oxime is exceptionally toxic, acting as a corrosive urticant that damages tissues rapidly, unlike other oximes .

Functional Group Impact: Bulky substituents (e.g., cholesterol backbone in Olesoxime) enhance stability and reduce reactivity, making it suitable for oral drug formulations .

Oxime ethers derived from benzaldehyde or citral (e.g., β-cyclocitral oxime O-methyl ether) show low ecotoxicity (class III–V) and are viable fragrance additives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methylbutyrophenone oxime, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves the condensation of 3-methylbutyrophenone with hydroxylamine hydrochloride under alkaline conditions. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the oxime .
  • Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point determination and NMR spectroscopy.

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition temperatures. Solubility can be assessed in solvents like ethanol, DMSO, or water via saturation experiments.
  • Data Gaps : Cross-reference analogous oximes (e.g., acetophenone oxime) for preliminary estimates .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Protocols :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations .

Advanced Research Questions

Q. How can the acute toxicity of this compound be evaluated in preclinical models?

  • Methodology :

  • Inhalation Studies : Expose rodents to graded concentrations (e.g., 0.1–10 mg/m³) and monitor respiratory distress, histological lung damage, and mortality rates. Apply uncertainty factors (e.g., ×3 for interspecies variability) to extrapolate human thresholds .
  • In Vitro Assays : Assess cytotoxicity in human cell lines (e.g., HEK293) using MTT assays and caspase-3 activation to probe apoptosis pathways .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation; FT-IR for functional group analysis (e.g., C=N stretch at ~1600 cm⁻¹).
  • Chromatography : HPLC with UV detection for purity assessment; GC-MS for volatile byproduct identification .
  • Computational Tools : Use density functional theory (DFT) to predict spectral properties and optimize synthetic routes .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Approach :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) or aryl substituents to modulate reactivity. Synthesize oxime ethers or hydrazones and compare their stability and activity .
  • SAR Studies : Test derivatives in antiproliferative assays (e.g., against MCF-7 cells) and correlate substituent effects with IC₅₀ values. Use molecular docking to identify potential protein targets .

Q. How should conflicting data on the stability of oxime compounds under varying pH conditions be resolved?

  • Resolution Strategy :

  • Controlled Experiments : Replicate stability studies at precise pH levels (e.g., 2–12) and temperatures (25–60°C). Monitor degradation via LC-MS and kinetic modeling.
  • Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., pH, temperature) and validate findings through inter-laboratory comparisons .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, NIST databases, and regulatory guidelines (e.g., OSHA, NIOSH) over commercial platforms .
  • Ethical Compliance : Ensure animal studies adhere to institutional review board (IRB) protocols and OECD test guidelines.

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